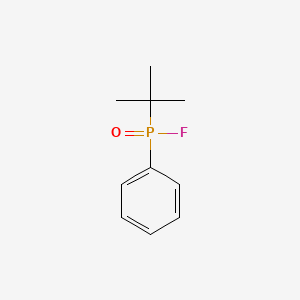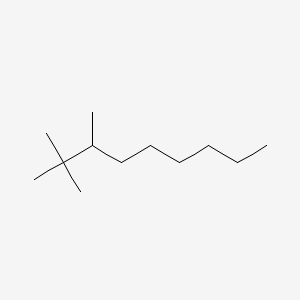![molecular formula C15H14Cl2O2 B14627606 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene CAS No. 58942-53-3](/img/structure/B14627606.png)
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an isopropyl ether group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene typically involves the chlorination of benzene followed by etherification. One common method is the chlorination of benzene using ferric chloride as a catalyst to produce 1,4-dichlorobenzene . This intermediate can then undergo a nucleophilic substitution reaction with 4-(propan-2-yl)phenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while oxidation can produce quinones.
科学的研究の応用
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
1,4-Dichlorobenzene: An aromatic compound used as a disinfectant and deodorant.
Dichlorprop: A herbicide with structural similarities.
Uniqueness
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
58942-53-3 |
|---|---|
分子式 |
C15H14Cl2O2 |
分子量 |
297.2 g/mol |
IUPAC名 |
2,4-dichloro-1-(4-propan-2-yloxyphenoxy)benzene |
InChI |
InChI=1S/C15H14Cl2O2/c1-10(2)18-12-4-6-13(7-5-12)19-15-8-3-11(16)9-14(15)17/h3-10H,1-2H3 |
InChIキー |
RRWSVQSGQZIISX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


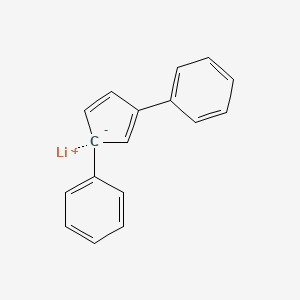
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
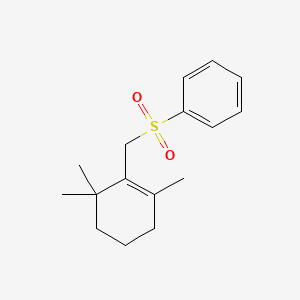
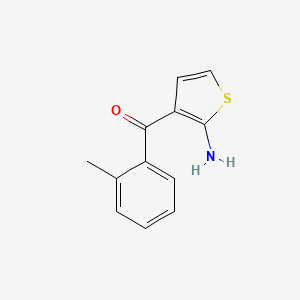
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

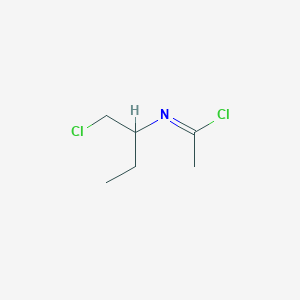
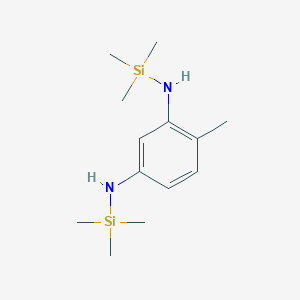
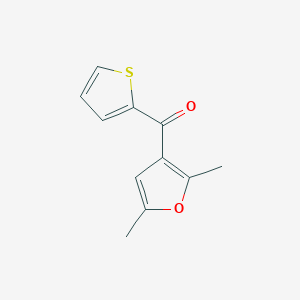
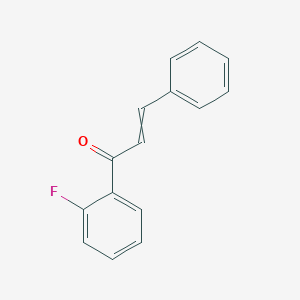
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
